molecular formula C23H25I2PPtS2 B14518783 [Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum CAS No. 62379-43-5

[Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum

Cat. No.: B14518783
CAS No.: 62379-43-5
M. Wt: 845.4 g/mol
InChI Key: DDIGWZMCQONLDC-UHFFFAOYSA-N
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Description

[Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum is a complex organometallic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum typically involves multi-step reactions. The initial step often includes the preparation of the iodanyl and phosphane precursors. These precursors are then reacted under controlled conditions to form the final compound. Common reagents used in the synthesis include ethyl sulfide, iodine, and triphenylphosphine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

[Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The iodine and phosphane groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction could produce lower oxidation state species. Substitution reactions can result in a variety of derivatives with different functional groups replacing the iodine or phosphane moieties.

Scientific Research Applications

Chemistry

In chemistry, [Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum is studied for its catalytic properties. It has shown potential as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and hydrogenation.

Biology

The compound’s unique structure and reactivity make it a candidate for biological studies. Researchers are investigating its potential as an anticancer agent, given the known cytotoxic properties of platinum-based compounds.

Medicine

In medicine, this compound is being explored for its therapeutic applications. Its ability to interact with biological molecules and disrupt cellular processes is of particular interest for developing new treatments for cancer and other diseases.

Industry

In the industrial sector, the compound’s catalytic properties are being leveraged for various applications, including the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism of action of [Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the disruption of their normal functions. This interaction can trigger a cascade of cellular events, ultimately resulting in cell death, which is particularly relevant for its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug.

    Carboplatin: Another platinum-based compound used in chemotherapy.

    Oxaliplatin: A platinum compound with a different ligand structure, used in cancer treatment.

Uniqueness

What sets [Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum apart from these similar compounds is its unique combination of iodine and phosphane ligands. This unique structure imparts distinct reactivity and stability characteristics, making it a valuable subject of study for various applications.

Properties

CAS No.

62379-43-5

Molecular Formula

C23H25I2PPtS2

Molecular Weight

845.4 g/mol

IUPAC Name

[bis(ethylsulfanyl)methylidene-λ3-iodanyl]-iodo-triphenyl-λ5-phosphane;platinum

InChI

InChI=1S/C23H25I2PS2.Pt/c1-3-27-23(28-4-2)25-26(24,20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22;/h5-19H,3-4H2,1-2H3;

InChI Key

DDIGWZMCQONLDC-UHFFFAOYSA-N

Canonical SMILES

CCSC(=IP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I)SCC.[Pt]

Origin of Product

United States

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